molecular formula C7H5N3O B1425972 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 955127-76-1

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No. B1425972
M. Wt: 147.13 g/mol
InChI Key: MQSNOUMRWQLOGV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Scientific Research Applications

Photophysical Properties

  • Study of Pyrazolo Naphthyridines: A heterocyclic orthoaminoaldehyde, closely related to 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, was synthesized and studied for its photophysical properties. The absorption and emission of these compounds depend on the substituents present, suggesting potential applications in fluorescence and materials science (Patil et al., 2010).

Synthesis of Novel Heterocyclic Compounds

  • Friedlander Condensation: Pyrazolo[3,4-b]pyridines have been synthesized using Friedlander condensation, demonstrating their utility in creating novel heterocyclic compounds (Jachak et al., 2007).

Antibacterial Activity

  • Antibacterial Pyrazolopyridine Derivatives: Certain pyrazolo[3,4-b]pyridine derivatives exhibited moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential in antimicrobial research (Panda et al., 2011).

Biomedical Applications

  • Diverse Biomedical Uses: Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described with diverse biomedical applications. The review covers their synthesis and a wide range of applications, indicating their significant role in medicinal chemistry (Donaire-Arias et al., 2022).

Antimicrobial Activities

  • Synthesis of Pyrazolo[5,4-b]pyridines: A study on the synthesis and biological behavior of some pyrazolo[5,4-b]pyridines demonstrated their potential in environmental protection due to their promising antibacterial and antifungal activities (Samar et al., 2017).

Novel Synthetic Approaches

  • Synthesis of Pyrazolo[3,4-h][1,6]naphthyridines: Novel pyrazolo[3,4-h][1,6]naphthyridine derivatives have been synthesized, indicating the versatility and adaptability of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde in creating a variety of chemical structures (Jachak et al., 2011).

Antimicrobial Evaluation

  • Chitosan Schiff Bases Synthesis: Pyrazole derivatives, closely related to 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, were synthesized and converted into Schiff bases with chitosan. These compounds showed varying degrees of antimicrobial activity, emphasizing their importance in the development of new antimicrobial agents (Hamed et al., 2020).

Organic Synthesis and Materials Science

  • Microwave-Assisted Synthesis: Pyrazolo[3,4-b]pyridine derivatives were synthesized under microwave irradiation, showcasing modern, efficient methods in organic synthesis. These methods are crucial for the rapid development of new materials and compounds (Polo et al., 2017).

Future Directions

Given the close similitude of 1H-pyrazolo[3,4-b]pyridines with the purine bases adenine and guanine, these structures have attracted the interest of medicinal chemists . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Therefore, the future directions of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde could be in the field of medicinal chemistry.

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSNOUMRWQLOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717152
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

CAS RN

955127-76-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Deore, K Dingore, M Jachak - Journal of fluorescence, 2015 - Springer
A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde 4 was synthesized by multistep process. Then Friedlander condensation of this …
Number of citations: 6 link.springer.com
MN Jachak, SM Bagul, MA Kazi… - Journal of Heterocyclic …, 2011 - Wiley Online Library
Novel pyrazolo[3,4‐h][1,6]naphthyridine derivatives 6, 8, 9, 11, 13, and 15 have been synthesized by Friedlander condensation of new 4‐amino‐3‐methyl‐1‐phenyl‐1H‐pyrazolo[3,4‐b]…
Number of citations: 8 onlinelibrary.wiley.com
J Quiroga, J Trilleras, B Insuasty, R Abonia… - Tetrahedron …, 2008 - Elsevier
Regioselective formylation behavior has been found in the reaction of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines via Vilsmeier–Haack conditions. While the 4,5- and 6,7-…
Number of citations: 77 www.sciencedirect.com
Y Diaz, J Quiroga, J Cobo, C Glidewell - … Crystallographica Section C …, 2010 - scripts.iucr.org
The molecules of the title compound, C26H19Cl2N5, are conformationally chiral, with none of the aryl groups coplanar with the pyrazolo[3,4-b]pyridine core of the molecule. A single …
Number of citations: 1 scripts.iucr.org
TI El‐Emary - Journal of the Chinese Chemical Society, 2007 - Wiley Online Library
The reaction of the aminopyrazole 1 with benzenesulfonyl chloride, arenediazonium salt, chloroacetyl chloride, ethoxy methyleneamlononitrile and with ethyl 2‐cyano‐3‐ethoxyacrylate …
Number of citations: 46 onlinelibrary.wiley.com
SR Patil, DP Shelar, RV Rote, RB Toche… - Journal of …, 2011 - Springer
Heterocyclic orthoaminoaldehyde such as 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized by multistep reactions involving reduction of …
Number of citations: 5 link.springer.com
SR Patil, DP Shelar, RV Rote, MN Jachak - Journal of fluorescence, 2011 - Springer
The blue light-emitting pyrazolo[3,4-h][1,6]naphthyridines has been synthesized by Friedländer condensation of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-…
Number of citations: 13 link.springer.com
SM Bagul, DR Birari, MG Ghagare, RB Toche… - Monatshefte für Chemie …, 2011 - Springer
A series of various polysubstituted pyrazolo[3,4-h][1,6]naphthyridines, benzo[b]pyrazolo[3,4-h][1,6]naphthyridines, and pyrazolo[4′,3′:5,6]pyrido[4,3-d]pyrimidines were synthesized …
Number of citations: 6 link.springer.com
MV Vovk, NV Mel'nichenko, VA Sukach… - Chemistry of …, 2004 - Springer
6-Azido-1H-pyrazolo[3,4-b]pyridino-5-carbaldehydes react with aromatic amines to give the corresponding N-arylimines which cyclize on heating in boiling toluene to give 6-aryl-1,6-…
Number of citations: 6 link.springer.com
MA Gouda, MA Berghot, GEA El Ghani… - Letters in Organic …, 2020 - researchgate.net
This review describes the synthesis and reactions of substituted pyrazolo [3, 4-b] pyridines as a building block for the synthesis of polyfunctionalized heterocyclic compounds with …
Number of citations: 7 www.researchgate.net

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